molecular formula C17H16N2O B10851636 N-Benzyl,N-methyl-1H-indole-2-carboxamide

N-Benzyl,N-methyl-1H-indole-2-carboxamide

Cat. No.: B10851636
M. Wt: 264.32 g/mol
InChI Key: DIVKZMHOMDSMBZ-UHFFFAOYSA-N
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Description

N-Benzyl,N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

One common synthetic route includes the reaction of N-benzyl-ortho-iodoaniline with propargylic alcohol in the presence of palladium(II) acetate, triphenylphosphine, lithium chloride, and potassium carbonate in N-methyl-2-pyrrolidone . This method yields the desired indole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-Benzyl,N-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Benzyl,N-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl,N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the indole core allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activities.

Comparison with Similar Compounds

N-Benzyl,N-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-benzyl-N-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O/c1-19(12-13-7-3-2-4-8-13)17(20)16-11-14-9-5-6-10-15(14)18-16/h2-11,18H,12H2,1H3

InChI Key

DIVKZMHOMDSMBZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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